molecular formula C10H16ClNO B1329549 6-Aminothymol hydrochloride CAS No. 6321-11-5

6-Aminothymol hydrochloride

Cat. No.: B1329549
CAS No.: 6321-11-5
M. Wt: 201.69 g/mol
InChI Key: BBJYJPIOFSRDGI-UHFFFAOYSA-N
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Description

6-Aminothymol hydrochloride is a chemical compound with the molecular formula C10H15NO.ClH. It is known for its various applications in scientific research and industry. This compound is characterized by the presence of a phenol group, an amino group, a methyl group, and an isopropyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminothymol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol derivatives and amines.

    Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.

Chemical Reactions Analysis

Types of Reactions

6-Aminothymol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenol and amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

6-Aminothymol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-amino-5-methyl-2-(1-methylethyl)-: This compound lacks the hydrochloride group but shares similar structural features.

    Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, sulfate: This compound has a sulfate group instead of a hydrochloride group.

Uniqueness

6-Aminothymol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

4-amino-5-methyl-2-propan-2-ylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-6(2)8-5-9(11)7(3)4-10(8)12;/h4-6,12H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJYJPIOFSRDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064231
Record name Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride
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Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6321-11-5
Record name Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride (1:1)
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Record name Phenol, hydrochloride
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Record name Phenol, hydrochloride
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Record name Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride (1:1)
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Record name Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride
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Record name 4-AMINOTHYMOL HYDROCHLORIDE
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Record name Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride
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